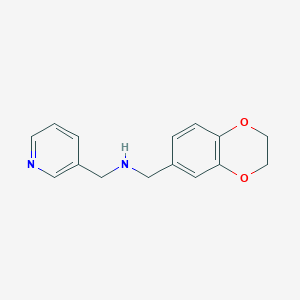![molecular formula C19H18FNO2 B502530 2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B502530.png)
2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and an amino group linked to a phenylethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid.
Amination: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the phenylethanol moiety: This can be done through reductive amination or other suitable organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the furan ring.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deoxygenated product.
Substitution: Formation of acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of furan derivatives with biological targets.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and the fluorophenyl group can enhance binding affinity and specificity through π-π interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-4-(((4-fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Indole derivatives
- Oxadiazole derivatives
Uniqueness
2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is unique due to its specific combination of a furan ring, a fluorophenyl group, and an amino-phenylethanol moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C19H18FNO2 |
|---|---|
Molekulargewicht |
311.3g/mol |
IUPAC-Name |
2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C19H18FNO2/c20-16-8-6-15(7-9-16)19-11-10-17(23-19)12-21-13-18(22)14-4-2-1-3-5-14/h1-11,18,21-22H,12-13H2 |
InChI-Schlüssel |
MVUURDWVSFYZHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=C(C=C3)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B502447.png)
SULFANYL]PROPYL})AMINE](/img/structure/B502448.png)

SULFANYL]PROPYL})AMINE](/img/structure/B502452.png)
![N-(4-bromobenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B502453.png)
SULFANYL]ETHYL})AMINE](/img/structure/B502455.png)
![2-{2-Methoxy-4-[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylanilino)methyl]phenoxy}acetamide](/img/structure/B502457.png)
![N-(2-fluorobenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B502459.png)
SULFANYL]ETHYL})AMINE](/img/structure/B502463.png)
![2-({[5-(3-Chloro-4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B502465.png)
SULFANYL]ETHYL})AMINE](/img/structure/B502466.png)
![N-cinnamyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B502468.png)
![4-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B502469.png)
![N-cinnamyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B502470.png)
